N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Physicochemical profiling Drug-likeness CNS multiparameter optimization

N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034469-92-4) is a synthetic, small-molecule oxalamide derivative (C21H26N4O2, MW 366.5 g/mol). Its structure features a central oxalamide linker bridging a 2,3-dimethylphenyl substituent on one terminus and a 1-(pyridin-3-yl)piperidin-4-ylmethyl moiety on the other.

Molecular Formula C21H26N4O2
Molecular Weight 366.465
CAS No. 2034469-92-4
Cat. No. B2371484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
CAS2034469-92-4
Molecular FormulaC21H26N4O2
Molecular Weight366.465
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)C
InChIInChI=1S/C21H26N4O2/c1-15-5-3-7-19(16(15)2)24-21(27)20(26)23-13-17-8-11-25(12-9-17)18-6-4-10-22-14-18/h3-7,10,14,17H,8-9,11-13H2,1-2H3,(H,23,26)(H,24,27)
InChIKeyACRVJLJSIJQQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034469-92-4): Core Chemical Identity and Procurement Starting Point


N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034469-92-4) is a synthetic, small-molecule oxalamide derivative (C21H26N4O2, MW 366.5 g/mol) [1]. Its structure features a central oxalamide linker bridging a 2,3-dimethylphenyl substituent on one terminus and a 1-(pyridin-3-yl)piperidin-4-ylmethyl moiety on the other. PubChem computed properties (XLogP3-AA = 3, Topological Polar Surface Area = 74.3 Ų, 2 H-bond donors, 4 H-bond acceptors, 4 rotatable bonds) meet multiple oral drug-likeness filters [1]. In public domain databases, the compound is cataloged under PubChem CID 91624857, BindingDB entries BDBM50394852 and BDBM50394891, and CHEMBL2165011/CHEMBL2165052, with the piperidine-oxalamide scaffold conserved across a broader class of bioactive kinase-targeted chemotypes [2][3].

Why Substituting N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide with Other Oxalamide Analogs Introduces Uncharacterized Functional Risk


Within N-substituted oxalamide chemical space, the specific combination of a 2,3-dimethylphenyl N1 cap and a 1-(pyridin-3-yl)piperidin-4-ylmethyl N2 extension is not uniformly represented in commercially available analog libraries. Subtle alterations to the piperidine N-aryl substituent or the phenyl ring methylation pattern are known to shift kinase selectivity profiles: for example, related oxalamide-bearing PI3K inhibitors in the US8772480 patent series exhibit PI3Kbeta Ki values spanning from 3 nM to >91 nM depending on peripheral substitution [1][2]. Because the target compound lacks publicly reported head-to-head selectivity or potency data, any analog substitution would introduce uncharacterized risk in target engagement, selectivity, and ADME behavior, making procurement decisions reliant on direct structural identity verification rather than class-based assumption.

Quantitative Differentiation Evidence for N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide Relative to Structural Analogs


Computed Physicochemical Profile vs. Closest Oxalamide Analogs: XLogP3, TPSA, and Rotatable Bond Comparison Supports CNS Drug-Like Property Differentiation

Among publicly indexed oxalamide analogs sharing the N1-(2,3-dimethylphenyl) motif, the target compound occupies a narrow, favorable CNS drug-like property space. Its computed XLogP3 (3.0) [1] is lower than N1-(2,3-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide (XLogP3 ~2.5–3.5 estimated), and its TPSA (74.3 Ų) [1] falls within the <90 Ų threshold predictive of CNS penetration, whereas many di-substituted oxalamide analogs exceed this limit [2]. The rotatable bond count (4) is below the ≤8 threshold commonly associated with improved oral bioavailability. This profile differentiates the target from more lipophilic analogs that may carry higher off-target promiscuity risk.

Physicochemical profiling Drug-likeness CNS multiparameter optimization Oxalamide analog comparison

PI3Kbeta Inhibitory Potency Class Comparison: Target Compound's BindingDB Affinity vs. Closest Oxalamide Comparator from the US8772480 Series

The target compound (BDBM50394852/CHEMBL2165011) demonstrates a PI3Kbeta Ki of 41 nM in an AlphaScreen displacement assay [1]. A structurally distinct oxalamide from the same patent family (BDBM50394891/CHEMBL2165052) achieves a 13.7-fold more potent PI3Kbeta Ki of 3 nM [2]. This 38 nM absolute difference underscores that the target's 2,3-dimethylphenyl substitution yields intermediate potency within the series—superior to the weakest analog reported (PI3Kgamma Ki = 91 nM for CHEMBL2165271 [3]) but sub-micromolar, positioning it as a balanced potency tool compound for PI3K isoform profiling.

PI3Kbeta inhibition Kinase selectivity Oxalamide chemotype BindingDB comparator

PI3K Isoform Selectivity Signature: Class-Level Discrimination Profile Across PI3Kbeta, delta, and gamma Isoforms

The target compound's selectivity window across PI3K isoforms, inferred from BindingDB data for close structural analogs in the oxalamide series, reveals class-level isoform discrimination. The series exhibits PI3Kbeta Ki values ranging from 3–41 nM, PI3Kdelta Ki values of 9–63 nM, and PI3Kgamma Ki values of 12–110 nM [1][2], yielding a beta/delta selectivity ratio of approximately 0.5–1.5 and a beta/gamma ratio of approximately 0.25–0.45. This profile suggests that the 1-(pyridin-3-yl)piperidin-4-ylmethyl substitution pattern confers a modest preference for PI3Kbeta over PI3Kgamma, a trend that may be accentuated or attenuated by N1-aryl modifications and should be verified experimentally for the target compound.

PI3K isoform selectivity AlphaScreen profiling Kinase panel screening Oxalamide selectivity signature

Patent Landscape and Freedom-to-Operate: Evidence from the US8772480 PI3K/mTOR Inhibitor Series

The target compound and its structural analogs are encompassed within the PI3K and/or mTOR inhibitor patent US8772480, which describes oxalamide-linked heterocyclic compounds for oncological applications [1]. BindingDB entries directly cite this patent (BDBM50394852 = US8772480, compound 215; BDBM50394891 = US8772480, compound 23) [2][3], confirming that the chemotype is part of a documented intellectual property portfolio. For procurement purposes, this establishes the compound's provenance within a defined chemical series with documented kinase inhibitory activity, differentiating it from uncharacterized oxalamides lacking patent association.

PI3K patent landscape US8772480 Freedom-to-operate Oxalamide intellectual property

High-Confidence Research Application Scenarios for N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide Based on Current Evidence


PI3Kbeta-Focused Biochemical Profiling and Isoform Selectivity Assessment

Deploy the compound as a moderate-potency PI3Kbeta reference ligand (Ki ≈ 41 nM) in AlphaScreen or comparable biochemical displacement assays [1]. The known isoform selectivity signature of the oxalamide class (beta > delta > gamma Ki rank order) enables its use alongside potent reference inhibitors (e.g., compound 23, PI3Kbeta Ki = 3 nM [2]) for constructing selectivity profiles in kinase panel screening campaigns.

CNS-Penetrant Kinase Probe Development Leveraging Favorable Computed Physicochemical Properties

Utilize the compound's predicted CNS drug-like parameters (XLogP3 = 3.0, TPSA = 74.3 Ų, 4 rotatable bonds [3]) as a starting point for CNS kinase probe optimization. The scaffold's compliance with multiple CNS MPO criteria [4] supports its prioritization for blood-brain barrier permeability studies and in vivo CNS target engagement experiments.

Structure-Activity Relationship (SAR) Expansion Around the N1-(2,3-Dimethylphenyl) Pharmacophore

Employ the compound as a benchmark N1-aryl oxalamide core for systematic SAR studies. The documented PI3Kbeta Ki range (3–41 nM) across the US8772480 patent series [2] provides a quantitative baseline for evaluating how modifications to the 2,3-dimethyl substitution pattern impact kinase potency and selectivity, guiding library design for academic and industrial medicinal chemistry programs.

Reference Standard for PI3Kdelta-Selective Assay Development and Counter-Screening

Given the class-level PI3Kdelta Ki values (9–63 nM) [2], the compound may serve as a moderate-affinity reference for developing PI3Kdelta biochemical or cellular assays, particularly for counter-screening against PI3Kbeta and PI3Kgamma activities. Its sub-100 nM potency across three Class I PI3K isoforms supports its utility as a pan-Class I PI3K tool for assay validation.

Quote Request

Request a Quote for N1-(2,3-dimethylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.